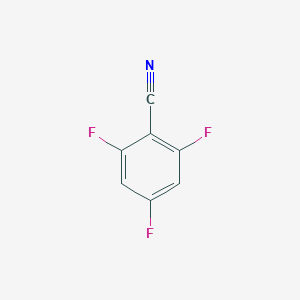

2,4,6-Trifluorobenzonitrile

Overview

Description

2,4,6-Trifluorobenzonitrile (TFBN) is a highly fluorinated organic compound which is mainly used as a reagent in organic synthesis. It is a colorless liquid that is insoluble in water and highly volatile. TFBN is a versatile compound used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a catalyst in various reactions, as well as a precursor for the synthesis of other fluorinated compounds.

Scientific Research Applications

Polymer Science : It is used in the polycondensation of 1,1,1-tris(4-hydroxyphenyl)ethane in N-methylpyrrolidone, resulting in tree-shaped and cyclic polyethers. This application is highlighted in the study "Multicyclic Poly(benzonitrile ether)s Based on 1,1,1-Tris(4-hydroxyphenyl)ethane and Isomeric Difluorobenzonitriles" (H. Kricheldorf et al., 2005).

Organic Chemistry : In organic synthesis, it serves as a key component in polyfluorocarbanion chemistry, reacting with hexafluoropropene to produce various perfluoroisopropyl derivatives, as detailed in "Polyfluorocarbanion chemistry. Part III. Reaction of hexafluoropropene with pentafluorobenzonitrile" (C. J. Drayton et al., 1975).

Materials Science : In the field of materials science, 2,4,6-Trifluorobenzonitrile crystallized with silver triflate forms a nearly invariant pseudohexagonal porous structure type with various chemical functionalities. This is demonstrated in "Variable Pore Size, Variable Chemical Functionality, and an Example of Reactivity within Porous Phenylacetylene Silver Salts" (Y.-H. Kiang et al., 1999).

Pharmaceutical Research : It also finds relevance in pharmaceutical research, where derivatives such as 2,4,6-triarylpyridines exhibit properties such as anti-convulsant, anesthetic, anti-malarial, and vasodilator effects. This is discussed in "Solvent-free Synthesis of 2,4,6-Triarylpyridine Derivatives Promoted by 1,3-Dibromo-5,5-dimethylhydantoin" (B. Maleki, 2015).

Safety and Hazards

2,4,6-Trifluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

2,4,6-Trifluorobenzonitrile is a fluorinated benzonitrile derivative It’s known that benzonitrile derivatives are often used in organic synthesis , suggesting that its targets could be a variety of organic compounds.

Mode of Action

As a fluorinated benzonitrile derivative, it’s likely that it interacts with its targets through the electrophilic properties of the nitrile group and the electron-withdrawing effects of the fluorine atoms .

Biochemical Pathways

Given its use in organic synthesis , it can be inferred that it may participate in various chemical reactions, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It’s soluble in methanol , which suggests it could be absorbed and distributed in the body when dissolved in suitable solvents. The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

As a compound used in organic synthesis , it’s likely that its primary effects are seen at the molecular level, influencing the formation of various organic compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage conditions are recommended to be 2-8°C , suggesting that temperature can affect its stability. Moreover, its solubility in methanol indicates that the presence of suitable solvents is necessary for its effective use.

properties

IUPAC Name |

2,4,6-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKFGTCCOJIUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353182 | |

| Record name | 2,4,6-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96606-37-0 | |

| Record name | 2,4,6-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most common use of 2,4,6-Trifluorobenzonitrile in chemical synthesis?

A1: this compound serves as a versatile precursor in organic synthesis. A key application is its reaction with ammonia to yield 2,4,6-trifluorobenzylamine [, , ]. This transformation highlights the reactivity of the nitrile group towards nucleophilic attack, a common strategy in building more complex molecules.

Q2: Are there any challenges in synthesizing 2-amino-4,6-difluorobenzonitrile using this compound as a starting material?

A2: While this compound can be used to synthesize 2-amino-4,6-difluorobenzonitrile, a direct approach using Sandmeyer cyanation on 2,4-difluoro-6-nitroaniline proves unsuccessful []. This failure arises from the preferential nucleophilic substitution of the fluorine atom at the 2-position by hydroxide ions, resulting in the formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide. This highlights the need for alternative synthetic routes to obtain the desired 2-amino-4,6-difluorobenzonitrile.

Q3: How does the molecular structure of this compound influence its crystal packing?

A3: The crystal structure of this compound reveals the presence of three crystallographically independent molecules []. Two of these molecules possess m symmetry, while the third exhibits mm symmetry. Notably, each independent molecule forms planar or nearly planar layers with molecules of the same type. The interlayer interactions are characterized by three distinct types of contacts, two of which share similarities, while the third stands out as significantly different. The packing within the layers bears resemblance to that observed in 2,5- and 3,6-difluorobenzonitrile, characterized by weak C-H...N interactions that hold the molecules together within the layers.

Q4: Has this compound been explored in material science applications?

A4: Yes, this compound serves as a building block for electron transport materials (ETMs) in organic light-emitting diodes (OLEDs) []. A notable example is its use in synthesizing 2,4,6-tris(2-phenyl-1H-benzo[d]imidazol-1-yl)benzonitrile (iTPBI-CN). This compound demonstrates excellent performance as an ETM due to its deeper Lowest Unoccupied Molecular Orbital (LUMO) level compared to other similar compounds. This characteristic facilitates efficient electron injection, leading to enhanced device efficiency in OLEDs.

Q5: What are the advantages of using this compound in the synthesis of iTPBI-CN for OLED applications?

A5: The use of this compound in synthesizing iTPBI-CN offers several advantages for OLED applications []. Firstly, it allows for a simplified, one-step C–N coupling reaction, reducing the complexity compared to the multi-step synthesis of other ETMs like 2,2,2-(1,3,5-phenylene)-tris(1-phenyl-1H-benzimidazole) (TBPI). Secondly, the introduction of the cyano moiety in iTPBI-CN leads to a higher glass transition temperature (139 °C) compared to TPBI (124 °C), improving its thermal stability. Lastly, the deeper LUMO level of iTPBI-CN (2.79 eV) compared to TPBI (2.38 eV) results in more efficient electron injection and higher device efficiency in OLEDs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)